molecular formula C18H19N7O2S B2918793 N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide CAS No. 1207032-11-8

N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide

Cat. No.: B2918793
CAS No.: 1207032-11-8
M. Wt: 397.46
InChI Key: KDTXJNKSBKTCSF-UHFFFAOYSA-N
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Description

N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a synthetic organic compound with a complex structure characterized by various functional groups, such as tetrazole, thiazole, and cyclopentanecarboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide typically involves multi-step organic synthesis protocols:

  • Formation of the 1H-tetrazole ring: : This step involves the cycloaddition reaction of sodium azide with an organic nitrile.

  • Preparation of the thiazole derivative: : The thiazole ring can be synthesized via the Hantzsch thiazole synthesis method, involving the condensation of α-halocarbonyl compounds with thiourea.

  • Amide coupling reaction: : The final step involves coupling the thiazole derivative with the 1H-tetrazol-1-yl phenylamine through an amide bond formation, using coupling reagents like EDC or DCC.

Industrial Production Methods

Industrial-scale production requires robust and scalable methods to ensure high yield and purity:

  • Optimization of reaction conditions: : Utilizing automated reactors to maintain precise control of temperature, pressure, and reagent addition.

  • Catalysis: : Employing suitable catalysts to enhance reaction rates and product yield.

  • Purification techniques: : Using advanced chromatographic methods and recrystallization to achieve high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The tetrazole and thiazole rings can undergo selective oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction can target the carbonyl group in the oxoethyl moiety.

  • Substitution: : Electrophilic or nucleophilic substitution reactions on the aromatic rings or the thiazole moiety.

Common Reagents and Conditions

  • Oxidation: : Reagents like mCPBA or hydrogen peroxide.

  • Reduction: : Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : Conditions vary depending on the substituents being introduced or replaced, but common reagents include halogens, alkyl halides, and Grignard reagents.

Major Products

  • Oxidation products: : Sulfoxides and sulfones from the thiazole ring.

  • Reduction products: : Secondary alcohols from the reduction of the oxoethyl moiety.

  • Substitution products: : Varied depending on the introduced substituents, but can include halogenated or alkylated aromatic systems.

Scientific Research Applications

Chemistry

  • Catalysis: : Acting as a ligand in coordination chemistry for catalysis involving transition metals.

  • Material Science: : Potential use in the synthesis of advanced materials due to its unique structural properties.

Biology

  • Pharmaceuticals: : As a lead compound for the development of drugs targeting various biological pathways, possibly due to its potential interactions with specific enzymes or receptors.

  • Biochemical Probes: : Utilized in the design of probes for studying biological processes at the molecular level.

Medicine

  • Therapeutics: : Potential use in developing treatments for diseases like cancer, bacterial infections, or neurological disorders, based on its ability to interact with biological targets.

Industry

  • Agrochemicals: : Could be explored for use in developing novel pesticides or herbicides.

Comparison with Similar Compounds

N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties not found in closely related compounds.

Similar Compounds

  • N-(4-(2-Amino-2-oxoethyl)thiazol-2-yl)benzamide: : Lacks the tetrazole ring, resulting in different chemical reactivity and biological activity.

  • N-(4-(2-((1H-tetrazol-1-yl)methylamino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide: : A structural analog with potential variations in binding affinity and biological effect due to changes in the amine and cyclopentane moieties.

Properties

IUPAC Name

N-[4-[2-oxo-2-[4-(tetrazol-1-yl)anilino]ethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O2S/c26-16(20-13-5-7-15(8-6-13)25-11-19-23-24-25)9-14-10-28-18(21-14)22-17(27)12-3-1-2-4-12/h5-8,10-12H,1-4,9H2,(H,20,26)(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTXJNKSBKTCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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